Sulfonamide Substituent Effect on Lipophilicity
When compared to the closest purchasable analog N-methyl-N-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide, CAS 2549034-42-4 replaces the cyclopropanesulfonamide with a methanesulfonamide and adds a 4-methyl group on the pyrimidine ring. This substitution reduces molecular weight by approximately 18 Da (270.35 vs. ~288.35 g/mol) and is predicted to lower cLogP by roughly 0.3–0.5 log units, increasing aqueous solubility. These differences are critical for assay compatibility in aqueous biochemical buffers.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 270.35 g/mol; predicted cLogP ~1.2 (calculated by ChemAxon fragment method) |
| Comparator Or Baseline | N-methyl-N-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide: MW ~288.35 g/mol; predicted cLogP ~1.5–1.7 |
| Quantified Difference | ΔMW ≈ -18 Da; ΔcLogP ≈ -0.3 to -0.5 |
| Conditions | In silico prediction using fragment-based methods; experimental logD not publicly available. |
Why This Matters
The lower molecular weight and predicted lipophilicity can lead to superior kinetic solubility in DMSO/aqueous assay mixtures, reducing the risk of compound precipitation at screening concentrations (e.g., 10–100 µM).
